Structural Elucidation of (R,S)-Boc-β,β-dimethylphenylalanine Dicyclohexylammonium Salt: A Comprehensive Analytical Framework
Structural Elucidation of (R,S)-Boc-β,β-dimethylphenylalanine Dicyclohexylammonium Salt: A Comprehensive Analytical Framework
Executive Summary & Chemical Context
In the development of advanced peptide therapeutics, the incorporation of sterically hindered, non-proteinogenic amino acids is a proven strategy to restrict conformational space and enhance proteolytic stability[1]. (R,S)-Boc-2-amino-3-methyl-3-phenyl-butyric acid (commonly referred to as Boc-β,β-dimethylphenylalanine) is a highly specialized building block used in such applications.
Because highly lipophilic, N-protected amino acids frequently present as viscous oils or amorphous foams that are notoriously difficult to purify, they are routinely converted into their dicyclohexylammonium (DCHA) salts [2]. The DCHA salt of Boc-β,β-dimethylphenylalanine (Molecular Formula: C₁₆H₂₃NO₄ · C₁₂H₂₃N) forms a highly stable, crystalline solid that ensures long-term shelf life and high purity[3]. However, the racemic nature of the alpha-carbon, combined with the sterically congested quaternary beta-carbon, demands a rigorous, multi-modal analytical framework to definitively elucidate its structure.
Analytical Strategy & Logical Workflow
To establish a self-validating proof of structure, an orthogonal analytical approach is required. High-Resolution Mass Spectrometry (HRMS) confirms the exact mass of the dissociated ions. Nuclear Magnetic Resonance (NMR) spectroscopy maps the atomic connectivity and confirms the unique diastereotopic nature of the beta-methyl groups. Fourier-Transform Infrared (FTIR) spectroscopy validates the presence of the salt bridge.
Caption: Orthogonal analytical workflow for the structural elucidation of Boc-β,β-dimethyl-Phe DCHA.
High-Resolution Mass Spectrometry (HRMS)
Boc-protected amino acids are highly susceptible to in-source fragmentation. Under harsh ionization, the Boc group readily undergoes a neutral loss of isobutylene (56 Da) and CO₂ (44 Da), resulting in a misleading mass shift of -100 Da[4].
Causality for Experimental Choice: To prevent premature cleavage of the tert-butyloxycarbonyl group, soft ionization via Electrospray Ionization (ESI) is mandatory. Because the sample is a salt, dual-polarity analysis is required. Negative ion mode selectively isolates the deprotonated amino acid anion, while positive ion mode isolates the protonated dicyclohexylamine cation.
Step-by-Step Methodology
-
Dissolve 1.0 mg of the DCHA salt in 1.0 mL of LC-MS grade Methanol.
-
Dilute the stock solution 1:100 in Methanol/Water (50:50, v/v) containing 0.1% Ammonium Hydroxide (for negative mode) or 0.1% Formic Acid (for positive mode).
-
Inject 5 µL into the ESI-TOF mass spectrometer.
-
Set capillary voltage to 3.0 kV (negative) and 3.5 kV (positive), with a desolvation temperature of 250 °C to ensure soft ionization.
-
Acquire data over an m/z range of 100–1000 Da.
Table 1: HRMS Data Summary
| Ion Mode | Target Species | Chemical Formula | Theoretical m/z | Expected Adduct |
| Negative (-) | Free Amino Acid Anion | C₁₆H₂₂NO₄⁻ | 292.1548 | [M-H]⁻ |
| Positive (+) | DCHA Cation | C₁₂H₂₄N⁺ | 182.1903 | [DCHA+H]⁺ |
| Positive (+) | Sodium Adduct (Trace) | C₁₆H₂₃NO₄Na⁺ | 316.1525 | [M+Na]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive proof of the compound's unique structural features.
Causality for Experimental Choice: In standard phenylalanine, the alpha-proton (C2) couples with the two beta-protons (C3), yielding a complex multiplet. However, in β,β-dimethylphenylalanine, the beta-carbon (C3) is a fully substituted quaternary center lacking protons. Consequently, the alpha-proton only couples with the adjacent amide (NH) proton, appearing as a clean doublet. Furthermore, because the alpha-carbon (C2) is a chiral center, the two methyl groups attached to the quaternary C3 carbon exist in a chiral environment. They are diastereotopic and chemically non-equivalent. They will resolve as two distinct singlets in the ¹H NMR and two distinct signals in the ¹³C NMR.
Step-by-Step Methodology
-
Weigh 15-20 mg of the DCHA salt and dissolve completely in 0.6 mL of DMSO-d₆ (containing 0.03% v/v TMS).
-
Transfer to a 5 mm precision NMR tube.
-
Acquire ¹H NMR at 400 MHz (minimum 16 scans, relaxation delay 2.0 s).
-
Acquire ¹³C NMR at 100 MHz (minimum 1024 scans, relaxation delay 2.0 s).
-
Acquire 2D HMBC (Heteronuclear Multiple Bond Correlation) to definitively link the phenyl ring, the diastereotopic methyls, and the alpha-proton to the proton-less quaternary C3 carbon.
Table 2: Key ¹H NMR Assignments (400 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Structural Assignment |
| 7.15 - 7.35 | Multiplet | 5H | Aromatic protons (Phenyl ring) |
| 4.45 | Doublet (J ≈ 9 Hz) | 1H | Alpha-proton (C2-H ) |
| 1.35 | Singlet | 9H | Boc tert-butyl group (-C(CH ₃)₃) |
| 1.32 | Singlet | 3H | Beta-methyl group A (Diastereotopic) |
| 1.28 | Singlet | 3H | Beta-methyl group B (Diastereotopic) |
| 1.00 - 2.00 | Broad Multiplets | 22H | DCHA aliphatic ring protons |
Table 3: Key ¹³C NMR Assignments (100 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Carbon Type | Structural Assignment |
| ~174.0 | Quaternary (C=O) | Carboxylate carbon (COO⁻) |
| ~155.5 | Quaternary (C=O) | Boc urethane carbonyl |
| ~146.0 | Quaternary (Ar-C) | Phenyl ipso-carbon |
| ~60.5 | Tertiary (CH) | Alpha-carbon (C2) |
| ~42.0 | Quaternary (C) | Beta-carbon (C3) - Confirmed via HMBC |
| ~28.5 | Primary (CH₃) | Boc tert-butyl carbons |
| ~26.0 / ~24.5 | Primary (CH₃) | Diastereotopic beta-methyl carbons |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is utilized to confirm the physical state of the molecule—specifically, verifying that it exists as a salt rather than a free acid[2].
Causality for Experimental Choice: A free carboxylic acid exhibits a strong C=O stretch at ~1710 cm⁻¹. When deprotonated to form the DCHA salt, this band disappears, replaced by the asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻). The Boc protecting group's urethane carbonyl remains unaffected, serving as an internal reference.
Step-by-Step Methodology
-
Clean the ATR (Attenuated Total Reflectance) diamond crystal with isopropanol and collect an air background spectrum.
-
Place 2-3 mg of the solid DCHA salt directly onto the crystal.
-
Apply the pressure anvil to ensure intimate contact.
-
Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).
Table 4: FTIR Peak Assignments
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| ~2930, ~2850 | C-H Stretch (sp³) | Aliphatic C-H from DCHA and Boc groups |
| ~2500 - 2800 (Broad) | N-H⁺ Stretch | Confirms protonated DCHA amine |
| ~1690 | C=O Stretch | Confirms intact Boc urethane carbonyl |
| ~1580 | COO⁻ Asymmetric Stretch | Confirms carboxylate (Salt formation) |
| ~1390 | COO⁻ Symmetric Stretch | Confirms carboxylate (Salt formation) |
Free Amino Acid Liberation Protocol (Self-Validating System)
Before (R,S)-Boc-β,β-dimethylphenylalanine can be utilized in Solid-Phase Peptide Synthesis (SPPS), the DCHA salt must be cleaved to liberate the free acid. This protocol acts as a self-validating system: the stoichiometric recovery of the free oil mathematically validates the 1:1 salt ratio determined by NMR.
Causality for Experimental Choice: Strong acids (like HCl or TFA) will prematurely cleave the acid-labile Boc protecting group[4]. Therefore, a mild acid (10% aqueous Citric Acid or 1M KHSO₄) must be used to selectively protonate the carboxylate and partition the DCHA into the aqueous phase without degrading the molecule[3].
Caption: Mild acidic liberation workflow to recover the free Boc-amino acid from its DCHA salt.
Step-by-Step Methodology
-
Suspend 1.0 g of the Boc-β,β-dimethyl-Phe DCHA salt in 20 mL of Ethyl Acetate inside a separatory funnel.
-
Add 20 mL of ice-cold 10% aqueous Citric Acid solution.
-
Shake vigorously for 2 minutes, venting frequently, until the solid suspension completely dissolves into the two liquid phases.
-
Allow the phases to separate. Drain and discard the lower aqueous layer (which now contains the DCHA·H⁺ Citrate⁻ salt).
-
Wash the retained organic layer with 20 mL of saturated aqueous NaCl (brine) to remove residual water and citric acid.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free Boc-amino acid as a viscous, highly pure oil.
References
-
Chem-Impex International. (R,S)-Boc-2-amino-3-methyl-3-phenyl-butyric acid dicyclohexylammonium salt.[1] URL:
-
BenchChem. An In-depth Technical Guide on N-carbobenzoxy-L-tyrosine dicyclohexylamine salt.[2] URL:
-
Organic Syntheses. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl].[4] URL:
-
BenchChem. The DCHA Salt Advantage: A Comparative Guide.[3] URL:
